6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Overview
Description
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent FGFR inhibitory activity, which can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, potentially leading to the inhibition of tumor growth.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation, induction of apoptosis, and significant inhibition of the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the ATP-binding site of kinases, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that the compound may undergo metabolic degradation, leading to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which affects its intracellular concentration and localization . Additionally, binding proteins in the blood can facilitate the distribution of this compound to various tissues, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-component reactions. One efficient method includes the reaction of 3-formylchromones, Meldrum’s acid, and α-aminomaleimides. This cascade reaction proceeds through Michael addition, intramolecular cyclization, and elimination of acetone and carbon dioxide, resulting in high yields under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of metal-free catalysts and environmentally friendly solvents to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrrolo[3,4-b]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as kinase inhibition.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused heterocyclic system and are known for their diverse pharmacological effects.
Uniqueness
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 3-position of the phenyl ring enhances its ability to form hydrogen bonds, contributing to its potent inhibitory effects on kinases.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-9-4-1-3-8(7-9)15-12(17)10-5-2-6-14-11(10)13(15)18/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAGKMHPVDPZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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